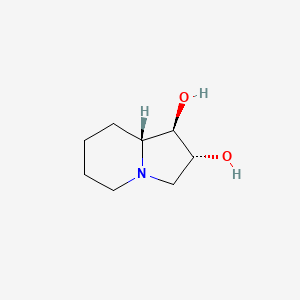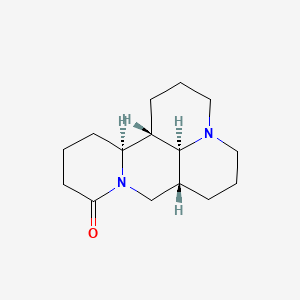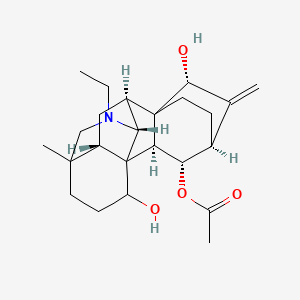
Leucomycine A5
Vue d'ensemble
Description
Leucomycin A5 est un antibiotique macrolide appartenant au complexe de la leucomycine. Il a été initialement isolé de la bactérie Streptomyces kitasatoensis. Ce composé présente une activité antibactérienne à large spectre, ce qui le rend efficace contre une variété de bactéries Gram-positives et Gram-négatives .
Applications De Recherche Scientifique
Leucomycin A5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of macrolide antibiotics.
Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Industry: It is used in the development of new antibacterial agents and in the study of fermentation processes
Mécanisme D'action
Target of Action
Leucomycin A5, also known as Kitasamycin A5, is a macrolide antibiotic . Its primary targets are bacterial ribosomes , specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, Leucomycin A5 can effectively inhibit bacterial protein synthesis .
Mode of Action
Leucomycin A5 interacts with its targets by binding reversibly to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptidyl tRNA, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by Leucomycin A5 is the protein synthesis pathway in bacteria . By inhibiting this pathway, Leucomycin A5 prevents the bacteria from producing essential proteins, which are necessary for various cellular functions and processes. The downstream effects include disruption of bacterial growth and replication .
Pharmacokinetics
Like other macrolide antibiotics, it is expected to have good bioavailability and distribution in the body .
Result of Action
The molecular and cellular effects of Leucomycin A5’s action primarily involve the inhibition of bacterial growth and replication . By preventing protein synthesis, Leucomycin A5 disrupts essential cellular functions in bacteria, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Leucomycin A5. For instance, the presence of other substances in the environment, such as in animal feedstuffs, can affect the detection and quantification of Leucomycin A5 . .
Analyse Biochimique
Biochemical Properties
Leucomycin A5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is active against a variety of bacteria, but not against Klebsiella pneumoniae, Salmonella typhimurium, or Escherichia coli . The nature of these interactions is primarily inhibitory, contributing to its antibiotic properties.
Cellular Effects
Leucomycin A5 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial growth, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Leucomycin A5 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level, primarily by inhibiting protein synthesis in bacteria, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Leucomycin A5 demonstrates stability and long-term effects on cellular function observed in in vitro studies
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La Leucomycin A5 est généralement produite par des procédés de fermentation impliquant Streptomyces kitasatoensis. Le bouillon de fermentation subit plusieurs étapes de purification pour isoler le composé souhaité. La voie de synthèse implique l'utilisation de milieux de culture spécifiques et de conditions environnementales contrôlées pour optimiser le rendement de la Leucomycin A5 .
Méthodes de production industrielle
La production industrielle de Leucomycin A5 implique des procédés de fermentation à grande échelle. Le bouillon de fermentation est soumis à des techniques d'extraction et de purification, y compris l'extraction par solvant, la chromatographie et la cristallisation, pour obtenir de la Leucomycin A5 de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La Leucomycin A5 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.
Réduction : Cette réaction implique l'ajout d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de cétones ou d'aldéhydes, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
La Leucomycin A5 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé de référence dans l'étude des antibiotiques macrolides.
Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les cellules bactériennes.
Médecine : Elle est étudiée pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles causées par des souches résistantes aux antibiotiques.
Industrie : Elle est utilisée dans le développement de nouveaux agents antibactériens et dans l'étude des processus de fermentation
Mécanisme d'action
La Leucomycin A5 exerce ses effets antibactériens en se liant au ribosome bactérien, plus précisément à la sous-unité 50S. Cette liaison inhibe la synthèse protéique en empêchant l'élongation de la chaîne polypeptidique, ce qui entraîne finalement la mort des cellules bactériennes. Les cibles moléculaires comprennent l'ARN ribosomique et les protéines associées .
Comparaison Avec Des Composés Similaires
Composés similaires
Josamycine : Un autre antibiotique macrolide ayant une structure et un mécanisme d'action similaires.
Érythromycine : Un antibiotique macrolide bien connu utilisé pour traiter diverses infections bactériennes.
Tylosine : Un antibiotique macrolide utilisé principalement en médecine vétérinaire.
Unicité de la Leucomycin A5
La Leucomycin A5 est unique en raison de son activité antibactérienne à large spectre et de son efficacité contre les souches bactériennes à la fois sensibles à la pénicilline et résistantes à la pénicilline. Sa structure et son mécanisme d'action distinctifs en font un composé précieux dans l'étude de la résistance bactérienne et le développement de nouveaux antibiotiques .
Propriétés
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYPSLDMXOITF-MJRCUCNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18361-45-0 | |
| Record name | Leucomycin A5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucomycin A5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEUCOMYCIN A5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Leucomycin A5 interact with its target and what are the downstream effects?
A1: Leucomycin A5, a macrolide antibiotic, exerts its antibacterial activity by binding to the 50S subunit of bacterial ribosomes. [] This binding inhibits bacterial protein synthesis by interfering with the translocation of peptidyl tRNA. [] This ultimately leads to bacterial cell death. [] Rokitamycin, a 3"-O-propionyl derivative of Leucomycin A5, demonstrates bactericidal activity against staphylococci at concentrations close to the minimum inhibitory concentration (MIC). [] This bactericidal effect is thought to be linked to the strong, "adhesive" binding of Rokitamycin to the ribosome. []
Q2: What is the structural characterization of Leucomycin A5?
A2: Leucomycin A5 is a 16-membered macrolide antibiotic. [, , ] Its structure consists of a macrocyclic lactone ring with a diene and a 6-methylene-carboxaldehyde group. [] Additionally, it possesses a 4-O-isovalerylmycaminosyl mycarose disaccharide moiety attached to the macrolactone ring. [] While its exact molecular formula and weight are not explicitly stated in the provided abstracts, detailed structural information can be found in the cited research. [, ] Spectroscopic data, including 1H-NMR and 13C-NMR, have been used to confirm the structure of Leucomycin A5 and its derivatives. [, ]
Q3: How does the structure of Leucomycin A5 relate to its activity?
A3: Modifications to the Leucomycin A5 structure can significantly impact its antibacterial activity. Acylation of the 3"-hydroxyl group, particularly with acetyl or propionyl groups, enhances in vitro antibacterial activity against both susceptible and resistant microorganisms. [] Conversely, acylation at the C-3 and C-9 hydroxyl groups diminishes in vitro antibacterial activity. [] Rokitamycin, the 3"-O-propionyl derivative, displays enhanced activity against macrolide-resistant strains of Staphylococcus aureus and Streptococcus pyogenes, highlighting the significance of the 3"-O-propionyl group for overcoming resistance. []
Q4: What are the known resistance mechanisms to Leucomycin A5 and related compounds?
A4: While the provided abstracts don't elaborate on specific resistance mechanisms for Leucomycin A5, they indicate that modifications to the macrolide structure, particularly at the 3"-position, can influence activity against resistant strains. [, ] This suggests that resistance mechanisms likely involve alterations in the bacterial ribosome target, affecting the binding of Leucomycin A5 and its analogs. Further research is needed to fully elucidate the specific resistance mechanisms associated with this antibiotic.
Q5: What is known about the pharmacokinetics of Leucomycin A5 and its derivatives?
A5: Studies show that the introduction of an acyl group at the C-3" hydroxyl group increases the serum levels of Leucomycin A5 derivatives. [] This increase is greater with 3"-O-acylation compared to 3-O-acylation. [] Notably, the 3"-O-propionyl derivative (Rokitamycin) achieves higher serum levels compared to the 3"-O-acetyl derivative. [] This highlights the impact of structural modifications on the pharmacokinetic profile of Leucomycin A5.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc](/img/structure/B1674730.png)



![(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1674738.png)





